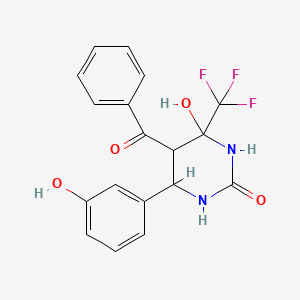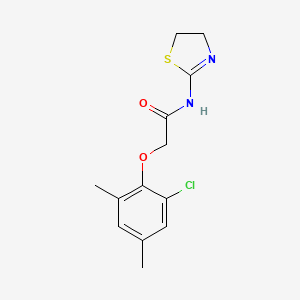
4-hydroxy-6-(3-hydroxyphenyl)-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
Overview
Description
4-hydroxy-6-(3-hydroxyphenyl)-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenylcarbonyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-(3-hydroxyphenyl)-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidinone Core: This step involves the condensation of a suitable aldehyde with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidinone core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Addition of the Phenylcarbonyl Group: This step involves the acylation of the tetrahydropyrimidinone core with a phenylcarbonyl chloride or anhydride.
Hydroxylation of the Phenyl Ring: The hydroxyl group on the phenyl ring can be introduced through electrophilic aromatic substitution using reagents like hydroxylamine or nitrous acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-(3-hydroxyphenyl)-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Compounds with substituted trifluoromethyl groups
Scientific Research Applications
4-hydroxy-6-(3-hydroxyphenyl)-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may impart biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-(3-hydroxyphenyl)-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-(3-hydroxyphenyl)-5-(phenylcarbonyl)-4-methylpyrimidin-2(1H)-one: Similar structure but lacks the trifluoromethyl group.
4-hydroxy-6-(3-hydroxyphenyl)-5-(phenylcarbonyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one: Similar structure but lacks the tetrahydropyrimidinone core.
Uniqueness
The presence of the trifluoromethyl group and the tetrahydropyrimidinone core in 4-hydroxy-6-(3-hydroxyphenyl)-5-(phenylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one imparts unique chemical and physical properties, making it distinct from other similar compounds
Properties
IUPAC Name |
5-benzoyl-4-hydroxy-6-(3-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O4/c19-18(20,21)17(27)13(15(25)10-5-2-1-3-6-10)14(22-16(26)23-17)11-7-4-8-12(24)9-11/h1-9,13-14,24,27H,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGKQMOEZGOHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-3,6-diphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3996795.png)
![5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B3996809.png)
![5-(4-bromophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3996812.png)
![N-acetyl-N-[2-(biphenyl-2-yloxy)ethyl]tryptophanamide](/img/structure/B3996813.png)
![1-(2-Methoxy-4-nitrophenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B3996824.png)
![(5Z)-1-ACETYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B3996825.png)
![9-[3-Chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione](/img/structure/B3996828.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethylindol-1-yl)ethanone;hydrochloride](/img/structure/B3996832.png)

![1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B3996840.png)
![ethyl 2-{[1-(phenylsulfonyl)prolyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3996845.png)

![4-chloro-6-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3996860.png)
![N-[4-(BENZYLOXY)PHENYL]-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B3996875.png)
